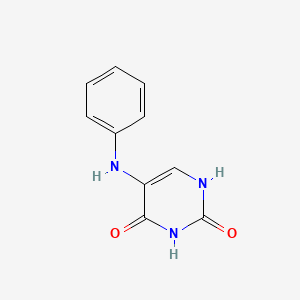

5-anilinopyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-anilinopyrimidine-2,4(1H,3H)-dione is an organic compound with a molecular formula of C5H4N2O2. It is an intermediate in the synthesis of several important compounds and has a wide range of applications in the field of chemical research.

Scientific Research Applications

Anticancer Activity

5-Anilinopyrimidine derivatives have been studied for their potential as anticancer agents. They are known to exhibit activity against various cancer cell lines due to their ability to interfere with cellular signaling pathways . The structure of these compounds allows for interaction with key enzymes and receptors involved in cell proliferation and survival, making them promising candidates for cancer therapy.

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrimidine derivatives make them valuable in the development of new antimicrobial agents . Their mechanism of action often involves the inhibition of DNA synthesis in bacteria and fungi, which can help in treating infections resistant to conventional antibiotics.

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives, including 5-anilinopyrimidine-2,4-dione, have shown anti-inflammatory and analgesic properties . These compounds can modulate the inflammatory response and are being researched for their potential to treat chronic inflammatory diseases.

Antiviral Applications

These compounds have been explored for their antiviral applications, particularly as inhibitors of reverse transcriptase in HIV infection . Their ability to inhibit viral replication makes them potential candidates for the treatment of viral diseases.

Anticonvulsant Potential

Research has indicated that certain pyrimidine derivatives possess anticonvulsant properties . They may contribute to the development of new treatments for seizure disorders by modulating neurotransmitter activity in the brain.

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives are of interest due to their potential to protect cells from oxidative stress . This can have implications for diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders.

properties

IUPAC Name |

5-anilino-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUKCLIEQQTBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309629 |

Source

|

| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-anilinopyrimidine-2,4(1H,3H)-dione | |

CAS RN |

4870-31-9 |

Source

|

| Record name | NSC212413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)